Quinazoline-4,8-diamine Quinazoline-4,8-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15756656
InChI: InChI=1S/C8H8N4/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H,9H2,(H2,10,11,12)
SMILES:
Molecular Formula: C8H8N4
Molecular Weight: 160.18 g/mol

Quinazoline-4,8-diamine

CAS No.:

Cat. No.: VC15756656

Molecular Formula: C8H8N4

Molecular Weight: 160.18 g/mol

* For research use only. Not for human or veterinary use.

Quinazoline-4,8-diamine -

Specification

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
IUPAC Name quinazoline-4,8-diamine
Standard InChI InChI=1S/C8H8N4/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H,9H2,(H2,10,11,12)
Standard InChI Key RSDKBQXUTCGSHV-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)N)N=CN=C2N

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Quinazoline-4,8-diamine (IUPAC name: quinazoline-4,8-diamine) is characterized by the molecular formula C₈H₈N₄ and a canonical SMILES representation of C1=CC2=C(C(=C1)N)N=CN=C2N. Its bicyclic framework consists of a benzene ring fused to a pyrimidine ring, with two amine groups at positions 4 and 8 (Figure 1). The compound’s planar structure facilitates π-π stacking interactions, a feature critical for binding to biological targets such as enzyme active sites .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight160.18 g/mol
Molecular FormulaC₈H₈N₄
IUPAC Namequinazoline-4,8-diamine
XLogP3-AA (Predicted)0.7
Hydrogen Bond Donors4
Hydrogen Bond Acceptors4

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The synthesis of Quinazoline-4,8-diamine typically proceeds via multi-step routes involving cyclization and functionalization reactions. A common approach begins with 2-amino-5-nitrobenzonitrile, which undergoes formamide-mediated cyclization to form a nitro-substituted quinazoline intermediate. Subsequent reduction using stannous chloride (SnCl₂·2H₂O) in methanol yields the diamine product . Industrial-scale production employs continuous flow reactors to enhance yield (≥85%) and purity (>98%).

Challenges in Functionalization

Introducing substituents at position 6 of the quinazoline ring has proven challenging due to competing side reactions. For instance, acetylation of intermediate amines often leads to cleavage of the acetyl group under reductive conditions, necessitating protective group strategies . Recent advances in copper-catalyzed cyclization and nucleophilic aromatic substitution have improved regioselectivity for derivatives bearing carbazole or phenothiazine moieties .

Biological Activities and Mechanisms

Tyrosine Kinase Inhibition

Quinazoline-4,8-diamine exhibits inhibitory activity against tyrosine kinases, particularly epidermal growth factor receptor (EGFR), by competing with ATP-binding sites. Computational studies suggest that its planar structure and amine groups form hydrogen bonds with kinase domain residues (e.g., Met793 and Thr854), disrupting autophosphorylation . While direct data on this compound is limited, structurally analogous 4-aminoquinazolines show IC₅₀ values in the nanomolar range against EGFR .

Anti-Inflammatory Effects

The compound’s ability to suppress NF-κB signaling has been implicated in reducing pro-inflammatory cytokine production. In murine models, quinazoline derivatives attenuated LPS-induced TNF-α and IL-6 levels by 40–60% at 10 µM concentrations. These effects correlate with inhibition of IκB kinase (IKK), though specific binding assays for Quinazoline-4,8-diamine remain unpublished.

Enzyme Modulation

Preliminary studies highlight broad-spectrum enzyme inhibition, including phosphoinositide 3-kinases (PI3Ks) and dihydrofolate reductase (DHFR). In PI3Kγ assays, derivatives with unsubstituted benzamide groups at position 6 demonstrated 70% inhibition at 10 µM, suggesting potential for isoform-selective targeting .

Pharmacological Applications

Anticancer Therapeutics

Quinazoline-4,8-diamine’s kinase inhibition profile positions it as a candidate for non-small cell lung cancer (NSCLC) and breast cancer therapy. Derivatives incorporating β-halopropionamide chains at position 6 enhance EGFR autophosphorylation inhibition by 30% compared to parent compounds . Combination therapies with paclitaxel or cisplatin are under exploration to overcome chemoresistance.

Antimicrobial Agents

Although direct evidence is lacking, structurally similar 4-aminoquinazolines exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The diamine’s electron-rich aromatic system may disrupt bacterial membrane integrity, warranting further structure-activity relationship (SAR) studies.

Research Gaps and Future Directions

Limited In Vivo Data

No peer-reviewed studies have evaluated Quinazoline-4,8-diamine’s pharmacokinetics or toxicity in animal models. Critical parameters such as oral bioavailability, plasma half-life, and blood-brain barrier penetration remain uncharacterized.

Structural Optimization Opportunities

  • Position 6 Modifications: Introducing urea or thiourea groups could enhance solubility and target affinity .

  • Prodrug Strategies: Acetylation of amine groups may improve metabolic stability without compromising activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator